molecular formula C13H17NO B1278940 1-Benzyl-2-methylpiperidin-4-one CAS No. 203661-73-8

1-Benzyl-2-methylpiperidin-4-one

Cat. No. B1278940
M. Wt: 203.28 g/mol
InChI Key: PBIZOPYFPXOGAW-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpiperidin-4-one is a chemical compound with the CAS Number: 203661-73-8 . It has a molecular weight of 203.28 and its IUPAC name is 1-benzyl-2-methyl-4-piperidinone . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-2-methylpiperidin-4-one is C13H17NO . The InChI code is 1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 .


Physical And Chemical Properties Analysis

1-Benzyl-2-methylpiperidin-4-one is a liquid at room temperature . It has a boiling point of 314.897°C at 760 mmHg . The theoretical density is 1.057 g/cm^3 . The refractive index is 1.543 .

Scientific Research Applications

Here’s a general overview of how piperidinones, including “1-Benzyl-2-methylpiperidin-4-one”, are used in scientific research:

    Pharmaceutical Research

    Piperidinones are often used as building blocks in the synthesis of various medicinal compounds . They play a significant role in drug design and are present in more than twenty classes of pharmaceuticals . However, specific applications of “1-Benzyl-2-methylpiperidin-4-one” in this field are not well-documented.

    Organic Chemistry

    Piperidinones like “1-Benzyl-2-methylpiperidin-4-one” are used as intermediates in various organic reactions . They can participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

    Synthesis of Other Compounds

    Piperidinones can be used as intermediates in the synthesis of other complex organic compounds . They can participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

    Pharmacological Applications

    Piperidines, a class of compounds closely related to piperidinones, are present in more than twenty classes of pharmaceuticals and alkaloids . They play a significant role in the pharmaceutical industry .

    Biological Activity

    Piperidines and their derivatives have been studied for their biological activity . They have been found to have potential pharmacological applications .

    Chemical Industry

    Piperidinones can be used in the chemical industry for the synthesis of various chemicals .

    Drug Design

    Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

    Synthesis of Biologically Active Piperidines

    The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

    Cyclization, Cycloaddition, Annulation

    Piperidines can participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

    Amination and Multicomponent Reactions

    Piperidines can participate in amination and multicomponent reactions .

    Hydrogenation

    Piperidines can participate in hydrogenation reactions .

Safety And Hazards

The safety information for 1-Benzyl-2-methylpiperidin-4-one includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The signal word is “Warning” and the GHS pictograms are GHS05, GHS07 .

Future Directions

Piperidines, including 1-Benzyl-2-methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research and potential future developments in the use of such compounds in the pharmaceutical industry.

properties

IUPAC Name

1-benzyl-2-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIZOPYFPXOGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455030
Record name 1-benzyl-2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-methylpiperidin-4-one

CAS RN

203661-73-8
Record name 1-benzyl-2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.97 g of 4-methoxy-2-methylpyridine was dissolved in 200 ml of acetone and 13.5 g of benzyl bromide was added thereto. Then the resulting mixture was heated under reflux for 2 hours and 30 minutes. The reaction mixture was cooled to room temperature and diluted with diethyl ether. The precipitate was taken up by filtration and the solid matter was dissolved in 60 ml of water. Next, 5.35 g of sodium borohydride was added thereto in portions. After stirring for 15 minutes, the reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate, washed successively with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure. To the obtained residue was added 5 N hydrochloric acid and the resulting mixture was stirred at room temperature overnight. The reaction mixture was made basic by adding potassium carbonate, extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 6.84 g of the title compound as a colorless oily substance.
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of benzylamine (5.2 mL, 47 mmol) in acetonitrile (30 mL) was added aqueous NaHCO3 solution (20 mL, 1.8 M, 36 mmol). After cooling to 16° C., the crude product obtained in step A (3.46 g, 32.9 mmol) dissolved in acetonitrile (30 mL) was added slowly over 40 minutes. After addition, the solution was heated to reflux for 1 h. The solvent was evaporated in vacuo to approximate 25 mL volume and ethyl acetate (60 mL) added. The resulting solution was stirred for 15 minutes. The organic layer was separated, washed with water (60 mL), dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue purified by flash column chromatography (SiO2, 8:1 to 7:3 hexanes/ethyl acetate) to give 1-benzyl-2-methylpiperidin-4-one (3.9 g, 54%) as a brown oil: 1H NMR (CDCl3, 300 MHz) δ 7.39-7.26 (m, 5H), 3.96 (d, J=13.5 Hz, 1H), 3.45 (d, J=13.2 Hz, 1H), 3.03-2.95 (m, 2H), 2.56-2.51 (m, 2H), 2.39-2.31 (m, 2H), 2.28-2.24 (m, 1H), 1.17 (d, J=6.3 Hz, 3H).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RJ Conway - 2011 - scholar.archive.org
I would like to thank my supervisors, Dr Ian Crosby and Dr Ben Capuano, for their advice and encouragement throughout the project, and for input into and proof reading of this thesis. …
Number of citations: 2 scholar.archive.org
A Poeschl, DM Mountford, RC Hider, A Cilibrizzi - ACS omega, 2020 - ACS Publications
A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. The …
Number of citations: 4 pubs.acs.org
J Popović-Djordjević, S Stepanović… - … Chemistry Letters and …, 2016 - Taylor & Francis
It was found that NaH suspension in DMSO was highly activated when reacted with an alcohol. The in situ generated NaH/alkoxide mixture permitted very rapid and complete …
Number of citations: 5 www.tandfonline.com

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